![molecular formula C22H17NO3 B5696112 N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as DMHBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMHBC is a member of the benzo[f]chromene family, which has been shown to possess various biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while reducing inflammation and oxidative stress in various tissues. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses antioxidant properties, by scavenging free radicals and reducing lipid peroxidation. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to modulate the immune system, by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and broad spectrum of biological activities. However, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
Future research on N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the optimization of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide synthesis and formulation should be explored to improve its bioavailability and pharmacokinetics. The elucidation of the mechanism of action of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide should also be a priority, to better understand its biological activities and potential clinical applications.
Synthesis Methods
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be synthesized through a multistep process involving the condensation of 2,4-dimethylphenylacetic acid with salicylaldehyde, followed by cyclization and amidation. The yield of N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Scientific Research Applications
N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and cell cycle arrest. N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide also possesses anti-inflammatory properties, by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-13-7-9-19(14(2)11-13)23-21(24)18-12-17-16-6-4-3-5-15(16)8-10-20(17)26-22(18)25/h3-12H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESCXLIXDCZOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-oxobenzo[f]chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

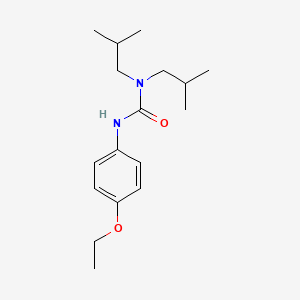
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
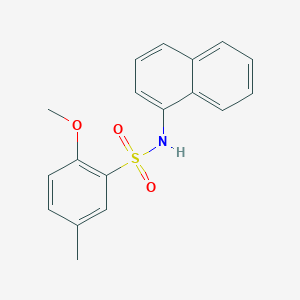
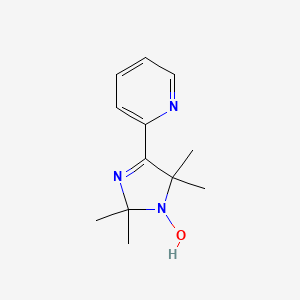
![{3,5-dichloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5696081.png)
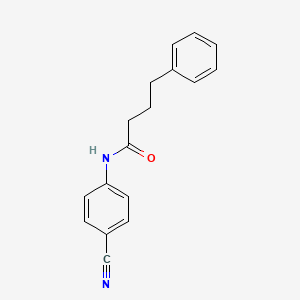
![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)
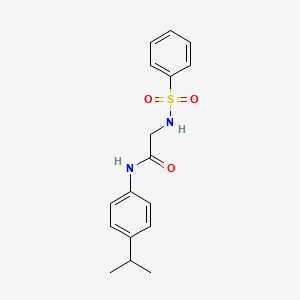
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)



![4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5696131.png)